molecular formula C28H54 B14422532 Octacosa-9,19-diene CAS No. 82122-60-9

Octacosa-9,19-diene

Cat. No.: B14422532
CAS No.: 82122-60-9
M. Wt: 390.7 g/mol
InChI Key: SICGVWYBSLQEFF-UHFFFAOYSA-N
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Description

Octacosa-9,19-diene is a long-chain hydrocarbon with the molecular formula C28H54 It is characterized by the presence of two double bonds located at the 9th and 19th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octacosa-9,19-diene typically involves the coupling of smaller hydrocarbon units through processes such as the Wittig reaction or olefin metathesis. These reactions are carried out under controlled conditions to ensure the formation of the desired double bonds at specific positions.

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate precursors are selected to ensure the double bonds are introduced at the 9th and 19th positions.

    Olefin Metathesis: This method involves the redistribution of carbon-carbon double bonds in alkenes. Catalysts such as Grubbs’ catalyst are used to facilitate the reaction, allowing for the formation of this compound with high precision.

Industrial Production Methods

Industrial production of this compound may involve large-scale olefin metathesis processes, utilizing advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Octacosa-9,19-diene can undergo various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.

    Reduction: The double bonds can be reduced to form the corresponding alkane, octacosane. Catalytic hydrogenation using palladium or platinum catalysts is typically employed.

    Substitution: The double bonds can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Octacosane.

    Substitution: Halogenated derivatives such as 9,19-dibromo-octacosane.

Scientific Research Applications

Octacosa-9,19-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of octacosa-9,19-diene in biological systems involves its interaction with specific receptors or enzymes. In the case of its role as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation . The molecular pathways involved in these processes are still under investigation, but they likely involve signal transduction mechanisms common to other pheromonal compounds.

Comparison with Similar Compounds

Octacosa-9,19-diene can be compared to other long-chain hydrocarbons with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific double bond positions, which confer distinct chemical and biological properties

Properties

CAS No.

82122-60-9

Molecular Formula

C28H54

Molecular Weight

390.7 g/mol

IUPAC Name

octacosa-9,19-diene

InChI

InChI=1S/C28H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-28H2,1-2H3

InChI Key

SICGVWYBSLQEFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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